molecular formula C17H26BNO3 B1473290 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2223029-36-3

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1473290
CAS RN: 2223029-36-3
M. Wt: 303.2 g/mol
InChI Key: SMLLMDDOWKEAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (2-CHO-5-TMD) is a novel organic compound developed by scientists in the early 2000s. It is a heterocyclic compound composed of a cyclohexyloxy group, a pyridine ring, and a tetramethyl-1,3,2-dioxaborolan-2-YL group. 2-CHO-5-TMD is a versatile compound that has been used in a variety of scientific applications, ranging from organic synthesis to drug discovery.

Scientific Research Applications

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug discovery, and as a ligand in biophysical and biochemical studies. In organic synthesis, 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been used to catalyze the formation of carbon-carbon bonds, as well as the formation of other organic compounds. In drug discovery, it has been used to synthesize a variety of new drugs and to study their mechanism of action. In biophysical and biochemical studies, 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been used as a ligand to study protein-ligand interactions.

Mechanism of Action

The exact mechanism of action of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is not fully understood. However, it is believed to interact with proteins and other molecules through hydrogen bonding and Van der Waals interactions. It is also believed to form complexes with metal ions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine are not fully understood. However, it has been shown to interact with proteins and other molecules, which may lead to changes in the biochemical and physiological processes of cells. In addition, it has been shown to bind to metal ions, which may also lead to changes in the biochemical and physiological processes of cells.

Advantages and Limitations for Lab Experiments

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several advantages for use in lab experiments. It is a relatively stable compound, and it can be synthesized in a two-step process. It is also a versatile compound and can be used in a variety of scientific research applications. However, there are some limitations to using 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in lab experiments. For example, it is a relatively expensive compound and may not be suitable for use in large-scale experiments. In addition, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. One potential direction is to use it as a catalyst for the synthesis of other compounds, such as pharmaceuticals and other organic molecules. Another potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Finally, it may be possible to develop new methods for synthesizing 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in order to make it more cost-effective and suitable for use in large-scale experiments.

properties

IUPAC Name

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLLMDDOWKEAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141942
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

2223029-36-3
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2223029-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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